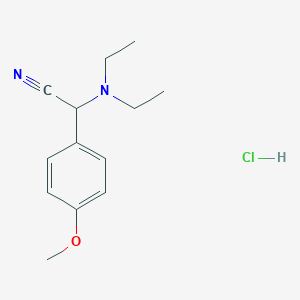

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Description

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (CAS: 1440535-29-4) is a nitrile-containing organic compound with a molecular formula of C₁₃H₁₉ClN₂O and a molecular weight of 254.75 g/mol . The structure features a diethylamino group and a 4-methoxyphenyl substituent attached to a central acetonitrile scaffold.

Properties

IUPAC Name |

2-(diethylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-4-15(5-2)13(10-14)11-6-8-12(16-3)9-7-11;/h6-9,13H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIOTLJMTRQXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One of the most established routes involves the cyanation of aromatic intermediates, particularly derivatives of 4-methoxybenzene, followed by subsequent amination:

Key Reactions and Conditions

Research Findings

- The cyanation step can be performed in various solvents such as methanol, acetonitrile, or dimethylformamide, with reaction times ranging from 1 to 48 hours depending on temperature and reagent concentration.

- Use of phase transfer catalysts enhances reaction efficiency, particularly in biphasic systems.

Condensation of Aromatic Acetonitriles with Cyclohexanone Derivatives

Method Overview

This approach involves the synthesis of the target compound via a cyclization process:

Reaction Conditions and Data

Research Findings

- The condensation typically proceeds efficiently at room temperature, with reaction times of 3-6 hours.

- Purification via column chromatography yields high-purity intermediates suitable for subsequent steps.

Epoxidation and Cyclization Pathways

Method Overview

Alternative routes involve the epoxidation of precursor compounds followed by intramolecular cyclization:

Reaction Conditions and Data

Research Findings

- The epoxidation step is highly selective, with yields exceeding 80%.

- Cyclization efficiency depends on temperature and base strength, optimized at room temperature with sodium hydride.

Hydrochloride Salt Formation

Method Overview

The final step involves converting the free base nitrile compound into its hydrochloride salt:

- Step: Treatment of the nitrile with hydrogen chloride gas or aqueous HCl solution.

Reaction Conditions and Data

| Conditions | Remarks | Reference |

|---|---|---|

| Aqueous HCl, 0-25°C | Rapid salt formation, purification by recrystallization |

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Cyanation of aromatic precursors | NaCN/KCN | Methanol | 6-8 hours | High | Widely used, scalable |

| Condensation with cyclohexanone | Sodium methoxide | Methanol | 3-6 hours | Moderate to high | Suitable for spirocyclic intermediates |

| Epoxidation and cyclization | m-CPBA, NaH | Dichloromethane | 2-4 hours | High | For epoxide intermediates |

| Hydrochloride salt formation | HCl | Water or ethanol | Immediate | Quantitative | Final step |

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. In biological systems, it may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its structural analogs, focusing on substituents, functional groups, and molecular properties:

Key Comparative Insights

Replacement of diethylamino with phenethylamino (as in ) increases steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability.

Functional Group Variations: Nitrile vs. Amide: Nitriles (e.g., target compound) are more reactive toward nucleophilic attack compared to acetamides (e.g., ), making them versatile intermediates in heterocyclic synthesis. However, acetamides may exhibit better hydrolytic stability .

Synthetic Utility: Sodium azide and ammonium chloride-mediated reactions (e.g., tetrazole formation in ) highlight methods to derivatize amino-acetonitrile scaffolds. The target compound’s nitrile group could serve as a precursor for tetrazoles or carboxylic acids via hydrolysis, expanding its utility in drug discovery .

Biological Activity

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H18ClN

- Molecular Weight : 235.74 g/mol

The presence of the diethylamino group and the methoxyphenyl moiety contributes to its unique pharmacological profile.

The biological activity of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The diethylamino group enhances its lipophilicity, allowing better membrane penetration and receptor binding.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride resulted in significant reductions in immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic neurotransmission.

Analgesic Properties

In addition to its antidepressant effects, the compound has shown potential analgesic properties. Experimental studies using models of acute pain demonstrated that it can reduce pain responses, possibly through modulation of pain pathways involving opioid receptors.

Antitumor Activity

Preliminary studies suggest that 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride may possess antitumor activity. In vitro assays on cancer cell lines indicated that the compound inhibits cell proliferation and induces apoptosis, potentially through the activation of caspase pathways.

Data Summary

Case Studies

- Antidepressant Study : In a controlled experiment, rats were treated with varying doses of the compound. Results showed a dose-dependent decrease in immobility time compared to control groups, indicating significant antidepressant activity.

- Analgesic Assessment : A study evaluated the analgesic effects using the hot plate test. The compound significantly increased the latency to respond to thermal stimuli, suggesting effective analgesia.

- Antitumor Investigation : In vitro studies on human cancer cell lines revealed that treatment with 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride led to a marked reduction in cell viability, supporting its potential as an anticancer agent.

Q & A

Advanced Research Question

- DFT calculations : Model electron density around the nitrile group to predict nucleophilic attack sites.

- Molecular docking : Assess potential interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with reaction rates .

How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Basic Research Question

- GHS Hazards : Skin/eye irritation (Category 2), based on structurally similar hydrochlorides .

- Safety Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Neutralize spills with 5% sodium bicarbonate.

- Dispose via EPA-approved waste streams .

What strategies are effective for studying its interactions with biological systems (e.g., enzyme inhibition)?

Advanced Research Question

- In vitro assays : Use fluorescence quenching to monitor binding to serum albumin.

- Kinetic studies : Measure IC values for enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method.

- Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS .

How can degradation kinetics be modeled under accelerated stability-testing conditions?

Advanced Research Question

Apply the Arrhenius equation to extrapolate shelf life:

Where:

- = degradation rate constant

- = activation energy (determined via TGA/DSC)

- = temperature in Kelvin

Validation : Compare predicted vs. observed degradation in real-time studies .

What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.